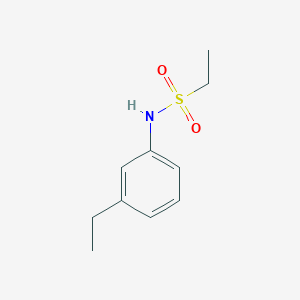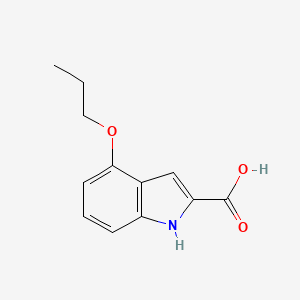
4-丙氧基-1H-吲哚-2-羧酸
描述
4-Propoxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 . It is a derivative of indole, a heterocyclic compound that is widely used in medicinal chemistry due to its diverse biological activities .
Molecular Structure Analysis
The InChI code for 4-Propoxy-1H-indole-2-carboxylic acid is 1S/C12H13NO3/c1-2-6-16-11-5-3-4-9-8(11)7-10(13-9)12(14)15/h3-5,7,13H,2,6H2,1H3,(H,14,15) . This indicates the presence of a propoxy group attached to the 4-position of the indole ring and a carboxylic acid group attached to the 2-position.Physical and Chemical Properties Analysis
4-Propoxy-1H-indole-2-carboxylic acid has a molecular weight of 219.24 . It is recommended to be stored in a refrigerated environment .科学研究应用
生物碱合成
该化合物可作为合成各种生物碱的反应物,例如(±)-二溴法克林及其类似物,这些化合物具有潜在的药用价值 .
组胺受体拮抗剂
它可以作为制备取代吲哚衍生物的前体,这些衍生物充当组胺 H3 受体拮抗剂 ,在治疗过敏和胃酸疾病方面很有用。
刺猬通路中的抑制剂
该化合物可能参与合成针对Gli1 介导的转录的抑制剂,该抑制剂在刺猬信号通路中起作用 ,这对发育过程和癌症至关重要。
HIV-1 整合酶抑制
吲哚-2-羧酸衍生物已被证明可以抑制HIV-1 整合酶的链转移活性 ,表明其在抗逆转录病毒治疗中的潜在应用。
环加成反应
这些化合物可用于环加成反应,以创建复杂的分子结构,如环庚[b]吲哚 ,这对药物化学很重要。
癌症治疗
未来方向
Indole derivatives, including 4-Propoxy-1H-indole-2-carboxylic acid, have immense potential for further exploration due to their diverse biological activities . Future research could focus on the development of new therapeutic agents based on the indole scaffold, targeting various diseases such as cancer, viral infections, and more .
作用机制
Target of Action
It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can inhibit the activity of certain enzymes and proteins through the formation of hydrogen bonds . This interaction can lead to changes in the function of these targets, potentially contributing to the compound’s biological effects .
Biochemical Pathways
For example, some indole derivatives have been shown to inhibit the replication of various RNA and DNA viruses . Additionally, indole derivatives can be involved in the bioconversion of tryptophan, an essential amino acid .
Pharmacokinetics
The compound’s molecular weight is 21924 , which may influence its bioavailability and pharmacokinetic behavior.
Result of Action
It’s known that indole derivatives can exhibit a broad spectrum of biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A .
生化分析
Biochemical Properties
4-Propoxy-1H-indole-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including 4-Propoxy-1H-indole-2-carboxylic acid, have been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, this compound may interact with glycine-binding sites, acting as an antagonist . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.
Cellular Effects
4-Propoxy-1H-indole-2-carboxylic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of kinases, which are essential for cell signaling . This modulation can lead to changes in gene expression and alterations in cellular metabolism.
Molecular Mechanism
The molecular mechanism of 4-Propoxy-1H-indole-2-carboxylic acid involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit certain kinases, affecting cell signaling pathways . Additionally, 4-Propoxy-1H-indole-2-carboxylic acid may interact with glycine-binding sites, acting as an antagonist . These interactions can result in changes in gene expression and alterations in cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Propoxy-1H-indole-2-carboxylic acid can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Indole derivatives, including 4-Propoxy-1H-indole-2-carboxylic acid, have been reported to exhibit stable properties under specific conditions
Dosage Effects in Animal Models
The effects of 4-Propoxy-1H-indole-2-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of cell signaling pathways and inhibition of cancer cell growth . At higher doses, toxic or adverse effects may be observed. It is essential to determine the threshold doses that maximize the compound’s therapeutic potential while minimizing toxicity.
Metabolic Pathways
4-Propoxy-1H-indole-2-carboxylic acid is involved in various metabolic pathways. Indole derivatives are known to be metabolized by enzymes such as cytochrome P450 . These metabolic pathways can influence the compound’s activity and its effects on metabolic flux and metabolite levels. Understanding these pathways is crucial for optimizing the compound’s therapeutic applications and minimizing potential side effects.
Transport and Distribution
The transport and distribution of 4-Propoxy-1H-indole-2-carboxylic acid within cells and tissues are essential for its activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of 4-Propoxy-1H-indole-2-carboxylic acid within specific tissues can influence its therapeutic effects and potential toxicity.
Subcellular Localization
The subcellular localization of 4-Propoxy-1H-indole-2-carboxylic acid can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
属性
IUPAC Name |
4-propoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-6-16-11-5-3-4-9-8(11)7-10(13-9)12(14)15/h3-5,7,13H,2,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHLAKZJVBZOBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC2=C1C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


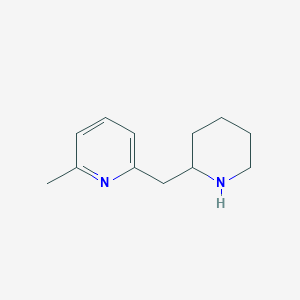

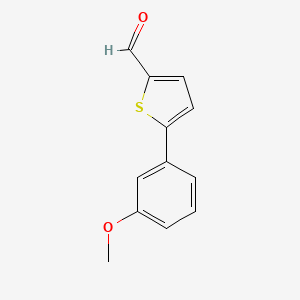
![4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B1637219.png)
![2,3-dichloro-4-[(2,4-dichlorophenyl)hydrazinylidene]but-2-enoic Acid](/img/structure/B1637228.png)
![N'-[2-(2-cyanoethenyl)-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethylmethanimidamide](/img/structure/B1637234.png)
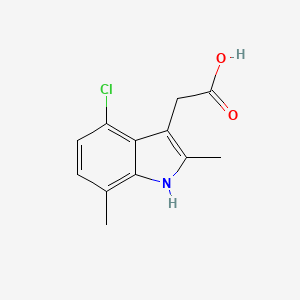
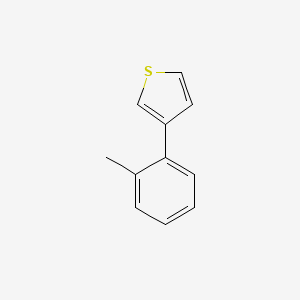

![(3-Acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl) acetate](/img/structure/B1637259.png)
![1-[(2,4-dimethoxyphenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1637260.png)
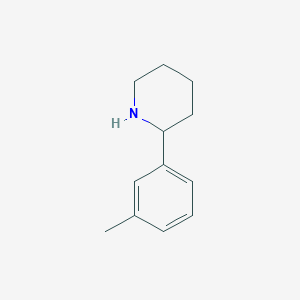
![N-[3-(furan-2-yl)phenyl]acetamide](/img/structure/B1637276.png)
